molecular formula C11H8ClNO2 B15067685 6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde

Cat. No.: B15067685
M. Wt: 221.64 g/mol
InChI Key: XGYOBNKRZQRITO-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is a quinoline derivative known for its significant role in medicinal chemistry. This compound is part of the quinolone family, which is renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde typically involves the reaction of 2-methylquinoline with chlorinating agents under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound often employs a multi-step synthesis process, starting from readily available precursors such as 2-methylquinoline. The process involves chlorination, oxidation, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike fluoroquinolones, it lacks a fluorine atom, which can influence its pharmacokinetic properties and spectrum of activity .

Properties

IUPAC Name

6-chloro-2-methyl-4-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-9(5-14)11(15)8-4-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYOBNKRZQRITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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